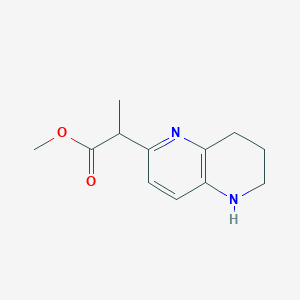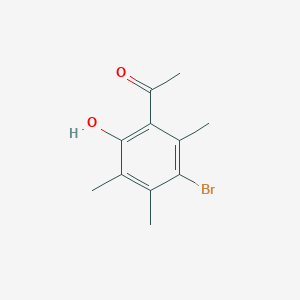![molecular formula C7H3ClFNO4S B13333678 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S It is a derivative of benzo[d]oxazole, characterized by the presence of a sulfonyl chloride group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are often employed to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or Lewis acids may be used to enhance the reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amino or hydroxyl groups on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, potentially leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group, which confer distinct chemical properties and reactivity. The fluorine atom can influence the compound’s electronic distribution, potentially enhancing its stability and reactivity in certain reactions. Additionally, the specific positioning of the sulfonyl chloride group can affect its interaction with nucleophiles, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H3ClFNO4S |
|---|---|
Molekulargewicht |
251.62 g/mol |
IUPAC-Name |
4-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)4-2-1-3-6(5(4)9)10-7(11)14-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
DZGRIPGQLVIXQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1OC(=O)N2)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)
![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)

![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)






![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)



